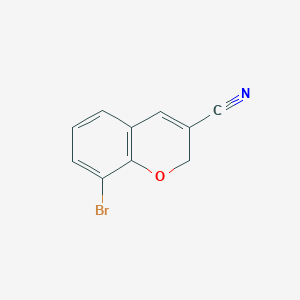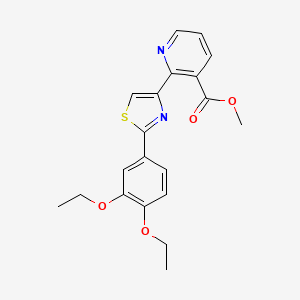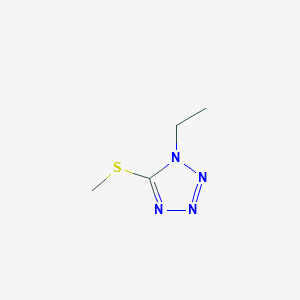
1-Ethyl-5-(methylthio)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-(methylthio)-1H-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with an ethyl group and a methylthio group. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-(methylthio)-1H-tetrazole can be synthesized through various methods. One common approach involves the reaction of ethyl isothiocyanate with sodium azide, followed by cyclization to form the tetrazole ring. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a suitable solvent like ethanol.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction conditions, such as temperature, pressure, and solvent choice. Purification steps, including crystallization and distillation, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted tetrazoles.
Scientific Research Applications
1-Ethyl-5-(methylthio)-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-(methylthio)-1H-tetrazole involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
1-Ethyl-5-(methylthio)-1H-tetrazole can be compared with other tetrazole derivatives, such as:
1-Methyl-5-(methylthio)-1H-tetrazole: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-5-(ethylthio)-1H-tetrazole: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a methylthio group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C4H8N4S |
|---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
1-ethyl-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C4H8N4S/c1-3-8-4(9-2)5-6-7-8/h3H2,1-2H3 |
InChI Key |
BHKMJJKNCQRZFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=N1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


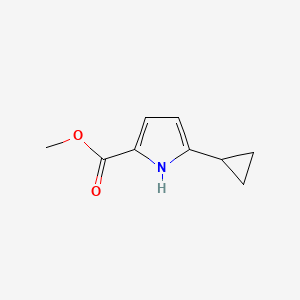



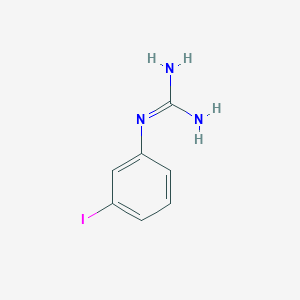
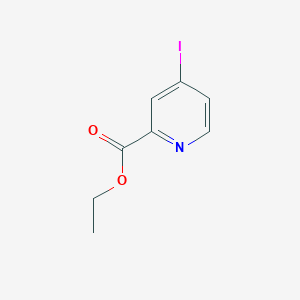


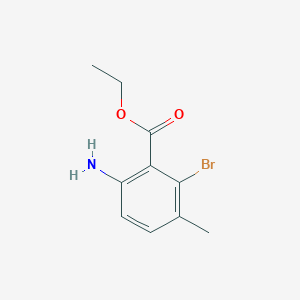

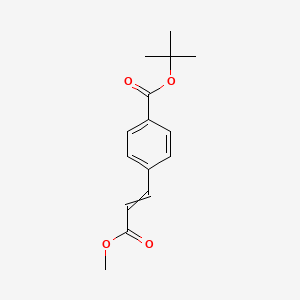
![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B13676595.png)
